BAY 61-3606

Übersicht

Beschreibung

BAY 61-3606 ist eine zellgängige Imidazopyrimidin-Verbindung, die als potenter, ATP-kompetitiver, reversibler und hochspezifischer Inhibitor der Milz-Tyrosin-Kinase-Aktivität wirkt . Diese Verbindung hat ein bedeutendes Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen gezeigt, insbesondere in den Bereichen Onkologie und Immunologie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BAY 61-3606 wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Imidazopyrimidin- und Pyridinderivate beteiligt sind Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Labor-Syntheseverfahrens. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BAY 61-3606 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen hydroxylierte Derivate ergeben, während Reduktionsreaktionen dehydroxylierte Verbindungen erzeugen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Onkologie: Es wurde gezeigt, dass es eine Zellzyklusarretierung und Apoptose in Multiplen-Myelom-Zellen induziert.

Neurobiologie: Es wurde festgestellt, dass es die Wirkung von Chemotherapeutika auf Neuroblastomzellen verstärkt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Milz-Tyrosin-Kinase-Aktivität. Diese Hemmung stört verschiedene zelluläre Signalwege, was zu einer reduzierten Zellproliferation, erhöhter Apoptose und veränderten Immunzellfunktionen führt . Die Verbindung reguliert auch die Expression der Myeloid Cell Leukemia Sequence-1 auf Transkriptionsebene herunter und löst einen Ubiquitin-abhängigen Abbau der Myeloid Cell Leukemia Sequence-1 durch Regulierung ihrer Phosphorylierung aus .

Wissenschaftliche Forschungsanwendungen

Breast Cancer

A study demonstrated that BAY 61-3606 effectively sensitizes MCF-7 breast cancer cells to TRAIL-induced apoptosis. The combination treatment resulted in significant tumor volume reduction in animal models compared to controls. The mechanism was linked to Mcl-1 downregulation and enhanced apoptotic signaling pathways .

Neuroblastoma

Research indicated that this compound enhances the efficacy of conventional chemotherapeutic agents such as paclitaxel and cisplatin in neuroblastoma cell lines. The combination treatment led to increased apoptosis markers (PARP cleavage) and reduced cell viability compared to monotherapy with chemotherapeutics .

Vestibular Schwannomas

In vitro studies showed that this compound altered gene expression profiles and induced cell death in human vestibular schwannoma cells. The compound was tested at varying concentrations, revealing dose-dependent effects on apoptosis markers such as Caspase-3 and PARP .

Comparative Efficacy Table

Wirkmechanismus

BAY 61-3606 exerts its effects by inhibiting spleen tyrosine kinase activity. This inhibition disrupts various cellular signaling pathways, leading to reduced cell proliferation, increased apoptosis, and altered immune cell functions . The compound also downregulates myeloid cell leukemia sequence-1 expression at the transcription level and triggers ubiquitin-dependent degradation of myeloid cell leukemia sequence-1 by regulating its phosphorylation .

Vergleich Mit ähnlichen Verbindungen

BAY 61-3606 ist einzigartig in seiner hohen Selektivität und Potenz als Milz-Tyrosin-Kinase-Inhibitor. Ähnliche Verbindungen umfassen:

Biologische Aktivität

BAY 61-3606 is a multi-kinase inhibitor primarily known for its inhibitory effects on Spleen Tyrosine Kinase (SYK) and its potential therapeutic applications in various cancers. This article delves into the biological activities of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant research findings.

This compound was identified as an orally active ATP-competitive inhibitor that primarily targets SYK. Beyond SYK inhibition, it also affects other kinases such as MAP4K2 (GCK) and IKKα, playing a significant role in various cellular signaling pathways. The compound's ability to inhibit SYK has been linked to anti-inflammatory responses and modulation of immune cell functions .

Inhibition Profiles

The following table summarizes the inhibitory activity of this compound against selected kinases:

| Kinase | % Inhibition ATP Binding | IC50 (nM) |

|---|---|---|

| SYK | 93.9 | 25.5 |

| MAP4K2 | 94 | 11.3 |

| GSK3α | 83 | 89.2 |

| GSK3β | 61 | 123 |

| ROCK1 | 96.8 | 144 |

| ROCK2 | 87 | 166 |

| CDK9 | 44 | 34.8 |

Data from KINOMEscan™ and SelectScreen® assays .

Effects on Cancer Cell Lines

This compound has demonstrated varying effects on different cancer cell lines, particularly those with mutant K-RAS and B-RAF. Research indicates that this compound inhibits the proliferation of colorectal cancer cells expressing mutant K-RAS while enhancing the sensitivity of wild-type cells to RAF inhibitors .

Case Studies

- Colorectal Cancer : In a study involving colorectal cancer cell lines, this compound inhibited cell viability in those expressing mutant K-RAS but not in isogenic cells with wild-type K-RAS. This suggests a selective targeting mechanism based on genetic context .

- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound reduced phosphorylation levels of SYK, indicating effective inhibition of SYK activity which is crucial for leukemia progression .

- Breast Cancer : this compound has been identified as a TRAIL sensitizer in MCF-7 breast carcinoma cells, enhancing TRAIL-induced apoptosis through mechanisms involving the downregulation of Mcl-1, a protein that inhibits apoptosis .

Research Findings

- Gene Expression Modulation : In human vestibular schwannomas, this compound treatment led to alterations in gene expression profiles and induced cell death, demonstrating its potential as a therapeutic agent in this context .

- Combination Therapies : The compound has shown synergistic effects when combined with other treatments, such as TRAIL, leading to enhanced apoptotic responses in resistant cancer cells .

Eigenschaften

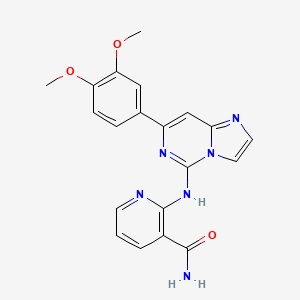

IUPAC Name |

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQOJVOKBAAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017352 | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732983-37-8 | |

| Record name | BAY-61-3606 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732983378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY 61-3606 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-61-3606 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G8S0H9KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.